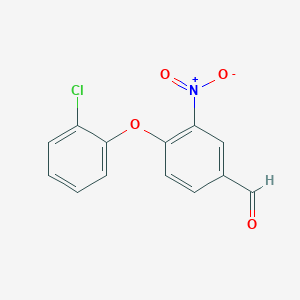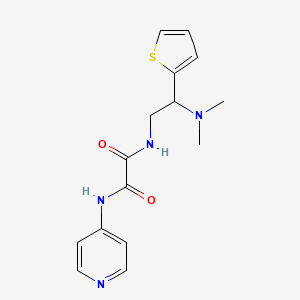![molecular formula C17H16ClN3O4S2 B2545817 N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-25-5](/img/structure/B2545817.png)
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These reactions result in 5-membered benzoxazasiloles and 7-membered benzodioxazasilepines, which exist in equilibrium . Another synthesis route involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of the target compound by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques, including NMR and FTIR, as well as X-ray single-crystal analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules. For the target compound, similar analytical methods would likely be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The papers describe the reactivity of the synthesized compounds with alcohols, leading to the transformation into different silanes . This indicates that the compounds have reactive sites that can undergo substitution reactions. The target compound, with its thiadiazine and acetamide groups, may also exhibit specific reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural features and reactivity. For instance, the presence of silanol groups in the hydrolysis products suggests potential for hydrogen bonding and solubility in polar solvents . The target compound's chloro, methoxy, and thiadiazine groups would contribute to its unique physical and chemical properties, which could be studied through experimental characterization.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial Agents
Research has demonstrated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can be synthesized and have potential applications as antimicrobial agents. A study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base related to 1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains including Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Metabolism in Liver Microsomes
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation pathways of related compounds. This research is crucial for understanding how similar compounds, including N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, are metabolized in the liver (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption, Mobility, and Efficacy in Soil
Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of alachlor and metolachlor in soil, which are structurally similar to N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide. Their findings on the correlation between soil properties and herbicidal activity could be extrapolated to understand the environmental interactions of similar compounds (Peter & Weber, 1985).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-10-3-6-15-13(7-10)20-17(21-27(15,23)24)26-9-16(22)19-11-4-5-14(25-2)12(18)8-11/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIMFNQZNVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)
![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)






![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)